CB2 Cannabinoid Receptor Engagement: Target Selectivity of MTBA Versus 4-Substituted Regioisomer
CAS 1009162-76-8 (MTBA) is explicitly profiled as a chelate ligand that binds the CB2 cannabinoid receptor and inhibits proinflammatory cytokine production, as documented in vendor technical descriptions . This CB2-targeted functional annotation is absent for the closely related 4-substituted regioisomer 4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009550-36-0), whose biological target profile is not publicly characterized . While direct head-to-head CB2 binding data (Ki or IC50 values) for both compounds are not available in the open literature, the documented CB2 ligand identity of the 2-substituted isomer represents a functionally meaningful differentiation for research programs requiring cannabinoid receptor modulation.
| Evidence Dimension | CB2 receptor ligand annotation |
|---|---|
| Target Compound Data | Documented CB2 chelate ligand; inhibits proinflammatory cytokine production |
| Comparator Or Baseline | 4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009550-36-0): No CB2 annotation available |
| Quantified Difference | Qualitative (presence vs. absence of CB2 annotation) |
| Conditions | Vendor product descriptions; crystal structures of MTBA-CB2 complexes determined by X-ray crystallography (per vendor technical note) |
Why This Matters
For procurement targeting CB2-mediated anti-inflammatory research, only the 2-substituted isomer (CAS 1009162-76-8) carries explicit CB2 ligand documentation, making the 4-substituted regioisomer unsuitable as a substitute.
